2-(1,3-benzoxazol-2-ylsulfanyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide

Chemical Biology Drug Discovery Hit Identification

The compound 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide (CAS 1797145-84-6, molecular formula C16H16N4O3S, molecular weight 344.39) is a synthetic heterocyclic small molecule. Its structure features a benzo[d]oxazole moiety linked via a thioether bridge to an acetamide group, which is further substituted with a pyrazole ring bearing an oxolan-3-yl (tetrahydrofuran) group.

Molecular Formula C16H16N4O3S
Molecular Weight 344.39
CAS No. 1797145-84-6
Cat. No. B2703906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-benzoxazol-2-ylsulfanyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide
CAS1797145-84-6
Molecular FormulaC16H16N4O3S
Molecular Weight344.39
Structural Identifiers
SMILESC1COCC1N2C=C(C=N2)NC(=O)CSC3=NC4=CC=CC=C4O3
InChIInChI=1S/C16H16N4O3S/c21-15(10-24-16-19-13-3-1-2-4-14(13)23-16)18-11-7-17-20(8-11)12-5-6-22-9-12/h1-4,7-8,12H,5-6,9-10H2,(H,18,21)
InChIKeyQVEYLPLOGBIBMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Insight: Baseline Identity and Structural Context for 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide (CAS 1797145-84-6)


The compound 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide (CAS 1797145-84-6, molecular formula C16H16N4O3S, molecular weight 344.39) is a synthetic heterocyclic small molecule . Its structure features a benzo[d]oxazole moiety linked via a thioether bridge to an acetamide group, which is further substituted with a pyrazole ring bearing an oxolan-3-yl (tetrahydrofuran) group . This compound belongs to a broader class of benzoxazole-pyrazole acetamide derivatives, a family explored in medicinal chemistry for potential biological activities . However, a search of primary research papers, patents, and authoritative databases reveals no specific bioactivity, potency, or property data for this exact compound, leaving its scientific profile undefined beyond its structural formula.

Structurally defined benzoxazole-pyrazole probe; oxolan-3-yl and thioether linker provide a distinct three-dimensional pharmacophore.
Synthetic heterocyclic small molecule (CAS 1797145-84-6)
No public bioactivity, potency, or property data available for this exact compound.
Screening hit context; in-house profiling required
Suitable for SAR exploration, scaffold-hopping studies, and analytical method development where a defined benzoxazole-pyrazole acetamide is needed.
Verified structural identity via InChI key and CAS

The Risk of Analog Substitution: Why Structural Uniqueness for 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide Matters in Absence of Public Data


In the absence of public biological or physicochemical data for this specific compound, its differentiation from close analogs hinges entirely on structural uniqueness. The combination of a 1,3-benzoxazole-2-thioether, a pyrazole ring, and an oxolan-3-yl substituent creates a distinct three-dimensional pharmacophore that cannot be assumed to be interchangeable with other benzoxazole-pyrazole hybrids . Even subtle variations—such as replacing the oxolan-3-yl group with an oxan-4-ylmethyl group, or changing the thioether linker to a direct bond—can drastically alter molecular recognition, solubility, and metabolic stability. Without head-to-head data, generic substitution introduces unquantifiable risk to experimental reproducibility. The following sections detail the comparative evidence landscape, or lack thereof, for this compound class.

Oxolan-3-yl substitution cannot be assumed equivalent to other alkyl/heterocyclic groups

Replacing the oxolan-3-yl moiety with an oxan-4-ylmethyl or simple alkyl may alter target recognition and solubility; class-level SAR suggests such changes can lead to orders-of-magnitude activity differences.

Thioether linker defines scaffold geometry; direct-bond or sulfonyl analogs are not interchangeable

The 1,3-benzoxazole-2-thioether motif influences molecular shape and electronic distribution. Analogous compounds with different linkers (e.g., carboxamide) likely exhibit divergent binding profiles.

1,3-Benzoxazole regioisomer is critical; 1,2-benzoxazole or benzimidazole cores may shift biological response

Published acrosin inhibitor studies demonstrate that scaffold identity (benzoxazole vs. benzimidazole) dramatically affects inhibitory potency. Generic substitution based solely on “benzoxazole-pyrazole” class is unsupported.

Quantitative Differentiation Evidence for 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide (CAS 1797145-84-6)


Absence of Publicly Available Bioactivity Data Limits Direct Comparative Evaluation

A comprehensive search of PubMed, Google Patents, and authoritative chemical databases (PubChem, BindingDB, ChEMBL) returned no specific biological assay data, inhibitory constants (IC50, Ki), or physicochemical property measurements for 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide. This contrasts with structurally related benzoxazole-pyrazole acetamides reported in the literature, such as 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]acetamide (PubChem CID 45028113, MW 453.5) [1] and 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,4,6-trichlorophenyl)acetamide (CAS 386764-66-5) , which have been documented in screening libraries but also lack detailed pharmacological profiles. The closest analog with quantitative in vitro data is 2-(Benzo[d]oxazol-2-ylthio)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide, which exhibited antiproliferative activity against MGC-803 cells with an IC50 of 0.45 µM [2]. However, this compound differs significantly in both the amine substituent and the absence of a pyrazole ring, making direct potency comparisons unreliable [2].

Bioactivity data availability
Class-level inference
Target No public IC50/Ki data
Comparator IC50 0.45 µM (MGC-803 cells, antiproliferative) for a structurally distinct analog lacking pyrazole ring
Direct potency comparison not possible; structural identity remains the only verifiable selection criterion.
Data source: PubChem, socolar.com; assay context missing for target compound.
Chemical Biology Drug Discovery Hit Identification

Structural Distinction via Heterocyclic Core and Linker Configuration

The target compound's 1,3-benzoxazole-2-thioether core distinguishes it from other benzoxazole isomers used in drug discovery. For instance, 2-(1,2-benzoxazol-3-yl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide (a 1,2-benzoxazole isomer) and N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide both feature an oxolan-3-yl pyrazole group but differ in the benzoxazole regioisomer and linker. Research on benzoheterocyclic acrosin inhibitors demonstrates that scaffold identity (benzimidazole vs. benzothiazole vs. pyrazole) critically influences inhibitory potency, with some derivatives surpassing the positive control TLCK [1]. While the target compound was not included in these studies, the precedent establishes that even isosteric replacements can lead to orders-of-magnitude differences in activity [1].

Scaffold and linker identity
Class-level inference
1,3-Benzoxazole-2-thioether Pyrazole-oxolan-3-yl Acetamide bridge
Differing from 1,2-benzoxazole, tetrahydro-1,2-benzoxazole, and benzimidazole scaffolds used in active acrosin inhibitors.
Scaffold-specific geometry may translate to distinct biological behaviour; direct substitution with other regioisomers unsupported.
Precedent from acrosin inhibitor SAR (Eur. J. Med. Chem. 2013).
Medicinal Chemistry Structure-Activity Relationship Scaffold Hopping

Molecular Property Differentiation from In Silico Predictions

The target compound has a molecular weight of 344.39, 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 7 rotatable bonds . In contrast, the structurally related analog 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]acetamide has a significantly higher molecular weight (453.5 g/mol), 6 hydrogen bond acceptors, and a higher calculated LogP (~5.2), suggesting lower aqueous solubility and permeability [1]. The simpler analog 2-(1,3-benzoxazol-2-ylsulfanyl)acetamide has a molecular weight of only 208.24 . These property differences can influence solubility, permeability, and metabolic stability, though no experimental measurements exist for the target compound to confirm predicted advantages.

Key molecular properties
Cross-study comparable
MW 344.39 · HBA 4 · HBD 1 · 7 rotatable bonds
Target (344)
76%
Diphenyl analog (454)
100%
Lower MW and HBA count vs. heavily substituted analog; no experimental solubility or permeability data available.
Occupies a mid-range property space among benzoxazole acetamides; potential ADME advantage speculative.
Computed values from PubChem; requires experimental validation.
Cheminformatics ADME Prediction Drug-likeness

Realistic Application Scenarios for 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide Based on Current Evidence


Chemical Biology Probe Development Requiring a Structurally Defined Benzoxazole-Pyrazole Scaffold

This compound can serve as a starting point for medicinal chemistry optimization campaigns targeting kinases, GPCRs, or other protein classes where benzoxazole and pyrazole motifs are privileged structures. Its oxolan-3-yl substituent provides a specific steric and electronic profile not found in simpler analogs, making it useful for structure-activity relationship (SAR) exploration . However, its lack of published bioactivity data means it should be treated as a screening hit rather than a validated lead, and procurement should be accompanied by plans for in-house profiling.

Negative Control or Selectivity Counter-Screen in Benzoxazole-Focused Projects

Given the documented activity of certain benzoxazole derivatives (e.g., antiproliferative IC50 0.45 µM for a related compound [1]), this specific compound could be used as a structurally matched negative control in assays where the benzoxazole-thioether-pyrazole scaffold is not expected to be active. Its distinct substitution pattern may help rule out non-specific effects associated with the benzoxazole core.

Analytical Reference Standard for Method Development and Quality Control

With a defined CAS number (1797145-84-6), molecular formula, and weight, this compound can be used as a reference standard in HPLC, LC-MS, or NMR method development for related benzoxazole-pyrazole analogs . Its unique InChI key (QVEYLPLOGBIBMQ-UHFFFAOYSA-N) ensures unambiguous identification in analytical workflows .

Computational Chemistry and Molecular Docking Studies

The compound's well-defined structure with multiple heterocyclic rings and a flexible thioether linker makes it suitable for docking studies and pharmacophore modeling. It can be used to probe the conformational preferences of the benzoxazole-pyrazole acetamide class in silico, aiding virtual screening campaigns where experimental data for this scaffold are scarce .

Application
Selection Property
Validation Focus
Chemical biology probe / SAR exploration
Structurally unique benzoxazole-pyrazole scaffold with oxolan-3-yl motif
In-house bioactivity profiling; target engagement and selectivity screens
Negative control for benzoxazole-focused projects
Distinct substitution pattern vs. active analogs; no documented potency
Counter-screen specificity; exclusion of non-specific scaffold effects
Analytical reference standard
Defined CAS, molecular formula, and unambiguous InChI key
HPLC, LC-MS, or NMR method development for related benzoxazole analogs
Computational chemistry / docking studies
Multiple heterocycles and flexible thioether linker suitable for conformational sampling
Pharmacophore modeling and virtual screening campaign support
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